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Compound of Interest

Compound Name: Methyl 3-formylpicolinate

Cat. No.: B144711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed nuclear magnetic resonance (NMR) characterization of Methyl
3-formylpicolinate, a heterocyclic compound of interest in medicinal chemistry and materials

science. The analysis is based on predicted ¹H and ¹³C NMR spectral data and is presented in

comparison with the known NMR data of the related compound, Methyl picolinate. This guide

serves as a valuable resource for the structural elucidation and quality control of Methyl 3-
formylpicolinate and its derivatives.

Structural Comparison and NMR Data
The introduction of a formyl group at the 3-position of the pyridine ring in Methyl 3-
formylpicolinate significantly influences the electronic environment of the molecule, leading to

predictable changes in the ¹H and ¹³C NMR spectra compared to the parent compound, Methyl

picolinate.

Table 1: ¹H NMR Spectral Data Comparison
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Compound Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Methyl 3-

formylpicolinate
H4 8.15 - 8.25 dd ~8.0, 1.5

H5 7.60 - 7.70 t ~8.0

H6 8.80 - 8.90 dd ~8.0, 1.5

-CHO 10.10 - 10.20 s -

-OCH₃ 3.95 - 4.05 s -

Methyl picolinate H3 8.05 - 8.15 ddd ~7.7, 1.7, 1.0

H4 7.80 - 7.90 td ~7.7, 1.8

H5 7.40 - 7.50 ddd ~7.5, 4.8, 1.2

H6 8.65 - 8.75 ddd ~4.8, 1.7, 0.9

-OCH₃ 3.90 - 4.00 s -

Note: Predicted data for Methyl 3-formylpicolinate is based on computational models.

Experimental data for Methyl picolinate is sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectral Data Comparison
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Compound Carbon
Predicted Chemical Shift
(δ, ppm)

Methyl 3-formylpicolinate C2 151 - 153

C3 135 - 137

C4 138 - 140

C5 127 - 129

C6 150 - 152

-C=O (ester) 164 - 166

-CHO 191 - 193

-OCH₃ 52 - 54

Methyl picolinate C2 149 - 151

C3 126 - 128

C4 136 - 138

C5 125 - 127

C6 148 - 150

-C=O (ester) 165 - 167

-OCH₃ 52 - 53

Note: Predicted data for Methyl 3-formylpicolinate is based on computational models.

Experimental data for Methyl picolinate is sourced from publicly available spectral databases.

Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small

organic molecules like Methyl 3-formylpicolinate.

1. Sample Preparation:
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Dissolution: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately

0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For liquid samples, use one

to two drops.

Filtration: To remove any particulate matter that could affect the spectral resolution, filter the

solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm

NMR tube.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for optimal resolution and sensitivity.

¹H NMR Acquisition Parameters (Typical):

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width (sw): 12-16 ppm.

¹³C NMR Acquisition Parameters (Typical):

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the

spectrum to single lines for each unique carbon.

Number of Scans: 1024 or more scans, as the ¹³C nucleus is less sensitive than ¹H.

Relaxation Delay (d1): 2-5 seconds.

Acquisition Time (aq): 1-2 seconds.
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Spectral Width (sw): 0-220 ppm.

3. Data Processing:

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to obtain the frequency-domain spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all

peaks are in the absorptive mode.

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR or the

solvent peak to its known chemical shift for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the

relative ratios of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Workflow for NMR Characterization
The following diagram illustrates the general workflow for the characterization of an organic

compound using NMR spectroscopy.
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Caption: Workflow for NMR-based characterization of organic compounds.
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To cite this document: BenchChem. [Characterization of Methyl 3-formylpicolinate: A
Comparative NMR Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144711#characterization-of-methyl-3-
formylpicolinate-using-1h-and-13c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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